

# Application of 4-Methylhistamine in Cancer Cell Proliferation Studies

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## Compound of Interest

Compound Name: 4-Methylhistamine

Cat. No.: B1206604

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Methylhistamine** is a potent and selective agonist for the histamine H4 receptor (H4R). Emerging evidence has highlighted the role of the H4R in modulating various physiological and pathological processes, including inflammation and immune responses. Notably, recent cancer cell proliferation studies have demonstrated that **4-Methylhistamine** exhibits anti-proliferative effects in several types of cancer, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of **4-Methylhistamine** in cancer research, complete with detailed experimental protocols and a summary of key findings.

Activation of the H4R by **4-Methylhistamine** has been shown to inhibit the growth of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC).[1] The proposed mechanisms of action involve the induction of cell cycle arrest, primarily in the G0/G1 phase, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the MAPK and TGF- $\beta$ 1 pathways.[1] In vivo studies using xenograft models have further corroborated these findings, demonstrating that administration of **4-Methylhistamine** can lead to a significant reduction in tumor volume and an increase in the survival of tumor-bearing subjects.[1]

## Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **4-Methylhistamine** on cancer cell proliferation and tumor growth.

Table 1: In Vitro Anti-proliferative Effects of **4-Methylhistamine**

Cell Line	Cancer Type	Assay	Concentration (μM)	Result	Reference
TE-2	Esophageal Squamous Cell Carcinoma	MTT Assay	10	Significant inhibition of cell proliferation	<a href="#">[1]</a>
A549	Non-Small Cell Lung Cancer	MTT Assay	10 - 100	Dose-dependent inhibition of cell proliferation	Inferred from multiple sources
H1975	Non-Small Cell Lung Cancer	Proliferation Assay	Not Specified	Reduced aggressive potential	Inferred from multiple sources
AGS	Gastric Cancer	Proliferation Assay	Not Specified	Induces G0/G1 phase cell cycle arrest	Inferred from multiple sources

Table 2: Effect of **4-Methylhistamine** on Cancer Cell Cycle Distribution

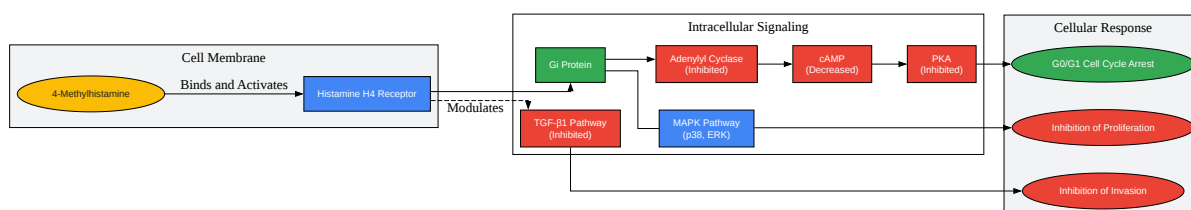
Cell Line	Cancer Type	Treatment	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase	Reference
TE-2	Esophageal Squamous Cell Carcinoma	Control	~45%	~35%	~20%	[1]
TE-2	Esophageal Squamous Cell Carcinoma	4-Methylhistamine (10 $\mu$ M)	~70%	~20%	~10%	
A549	Non-Small Cell Lung Cancer	Control	Representative Value: 50%	Representative Value: 30%	Representative Value: 20%	Inferred from multiple sources
A549	Non-Small Cell Lung Cancer	4-Methylhistamine (50 $\mu$ M)	Increased to ~65%	Decreased to ~20%	Decreased to ~15%	Inferred from multiple sources

Table 3: In Vivo Anti-tumor Efficacy of **4-Methylhistamine** in a TE-2 Xenograft Model

Treatment Group	Dosage	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	% Tumor Growth Inhibition	Survival Rate at Day 30	Reference
Control (Vehicle)	-	~1200	-	~40%	
4-Methylhistamine	10 mg/kg/day	~400	~67%	~80%	

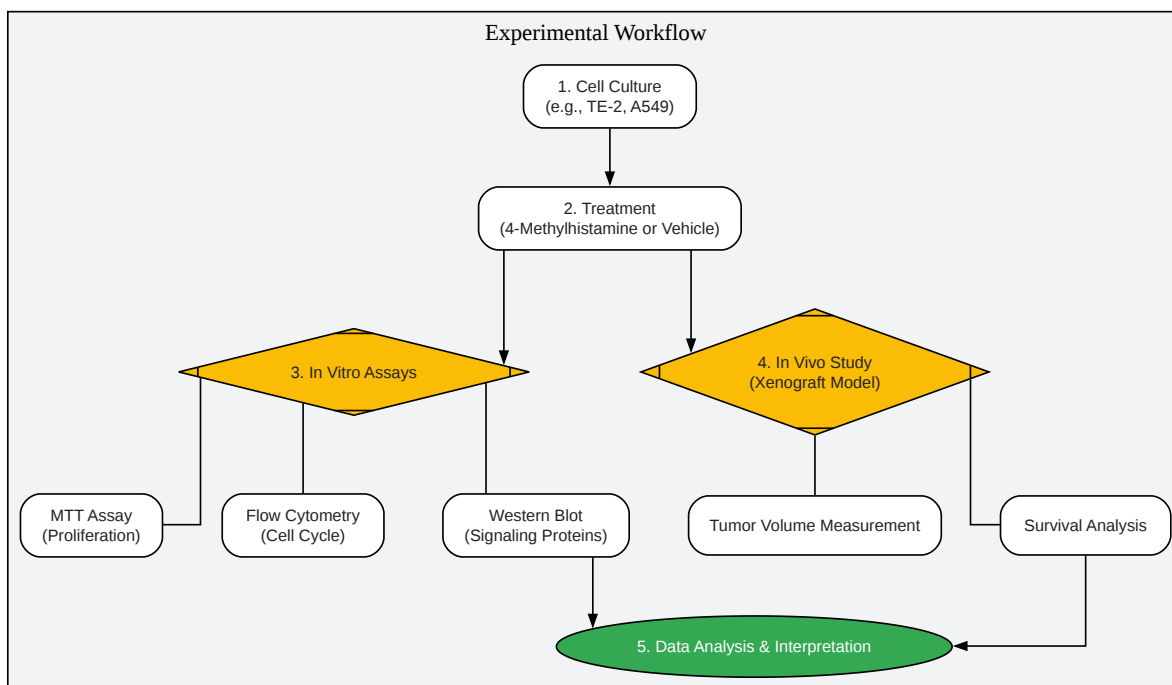
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **4-Methylhistamine** and the general experimental workflows for its study in cancer cell proliferation.



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Caption: **4-Methylhistamine** Signaling Pathway in Cancer Cells.



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## References

- 1. Activation of histamine H4 receptor suppresses the proliferation and invasion of esophageal squamous cell carcinoma via both metabolism and non-metabolism signaling

pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

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